Hsk0935 (hsk-0935; hsk 0935)

描述

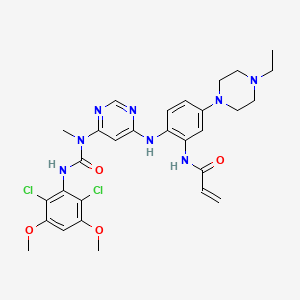

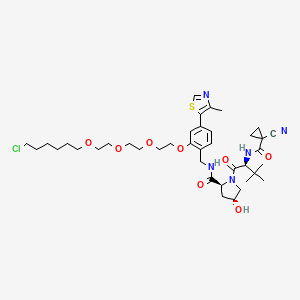

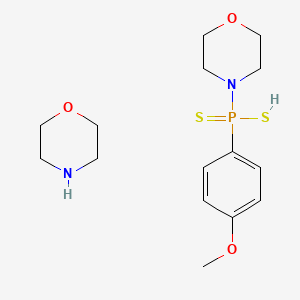

HSK0935 is a potent, highly selective, and orally available SGLT2 inhibitor . It has an IC50 of 1.3 nM, indicating its strong inhibitory effect on SGLT2 . It’s used for antihyperglycemic activities .

Molecular Structure Analysis

The molecular formula of HSK0935 is C22H25ClO7 . The molecular weight is 436.88 . The structure includes a double ketal 1-methoxy-6,8-dioxabicyclo[3.2.1]octane ring system .Physical And Chemical Properties Analysis

HSK0935 is a solid, white to off-white substance . It is soluble in DMSO at 100 mg/mL . The storage conditions vary depending on the form: the powder form can be stored at -20°C for 3 years, while in solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .科学研究应用

基因疗法和细胞研究

Hsk0935已被牵涉到开创性的基因和细胞疗法研究进展中。一个显著的例子是开发ADA-SCID的基因疗法,标志着为孤儿疾病创造新药物的重要里程碑。这一进展展示了Hsk0935在离体干细胞基因疗法领域的潜力,特别是在治疗由腺苷脱氨酶(ADA)缺乏引起的严重联合免疫缺陷(SCID)方面。这种疗法涉及单次输注自体基因修正的造血干细胞(HSCs),展示了Hsk0935在医学应用中的关键作用(Aiuti, Roncarolo, & Naldini, 2017)。

钠依赖性葡萄糖共转运蛋白2(SGLT2)抑制

Hsk0935已被确认为肾脏钠依赖性葡萄糖共转运蛋白2(SGLT2)的有效和高选择性抑制剂,这对于治疗2型糖尿病至关重要。它在动物模型中显示出显著的增强尿糖排泄的功效,表明其在管理糖尿病患者血糖水平方面具有潜在的治疗应用。这一发现代表了Hsk0935在开发新的糖尿病治疗方面的重要贡献(Li et al., 2017)。

干细胞研究和伦理考虑

Hsk0935的相关性延伸到更广泛的干细胞研究领域,在那里它有助于理解人类发育和分化机制。它还在围绕干细胞研究的伦理讨论中发挥作用,特别是关于多能干细胞系的衍生和体细胞重编程的讨论。这些讨论对确保干细胞研究以符合伦理的方式进行至关重要(Lo & Parham, 2009)。

皮肤等效物和再生医学

在再生医学领域,Hsk0935在开发皮肤等效物方面起着关键作用。从人类胚胎干细胞中衍生的成纤维细胞,包括受Hsk0935影响的细胞,已被用于引导3D人类皮肤等效物的发育和修复。这种应用对未来的再生疗法非常重要,因为它提供了评估组织结果和预测多能干细胞移植后细胞安全性和稳定性的新方法(Shamis et al., 2011)。

造血干细胞(HSC)存活和代谢

Hsk0935已被确认为维持造血干细胞(HSCs)存活和能量稳态的关键因素。它在调节HSCs的能量代谢和细胞周期中发挥重要作用,这对于造血系统的动态性质至关重要。这一发现揭示了Hsk0935在HSC维持和干细胞代谢调节的更广泛理解中的重要性(Gurumurthy et al., 2010)。

作用机制

未来方向

属性

IUPAC Name |

(1S,2S,3R,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-methoxy-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClO7/c1-3-28-16-7-4-13(5-8-16)10-14-11-15(6-9-17(14)23)22-20(26)18(24)19(25)21(27-2,30-22)12-29-22/h4-9,11,18-20,24-26H,3,10,12H2,1-2H3/t18-,19-,20+,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWQAQJFRMQRFR-CUUWFGFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)OC)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)OC)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hsk0935 (hsk-0935; hsk 0935) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-3-[(2S,6R)-2,6-bis[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]propane-1,2-diol;hydrochloride](/img/structure/B607905.png)

![3-[2-[4-[2-[[4-[(3-Aminocarbonylphenyl)amino]-4-Oxidanylidene-Butanoyl]amino]ethyl]-1,2,3-Triazol-1-Yl]ethylsulfamoyl]benzoic Acid](/img/structure/B607907.png)